Methyl 2-bromo-4-(trifluoromethyl)nicotinate: A Strategic Pyridine Scaffold
Methyl 2-bromo-4-(trifluoromethyl)nicotinate: A Strategic Pyridine Scaffold
The following technical guide details the chemical identity, synthesis, and application of Methyl 2-bromo-4-(trifluoromethyl)nicotinate , a specialized pyridine scaffold used in high-value medicinal chemistry.
Executive Summary
Methyl 2-bromo-4-(trifluoromethyl)nicotinate is a tri-functionalized pyridine intermediate critical for the synthesis of complex heterocyclic drugs and agrochemicals. It belongs to the class of nicotinic acid derivatives, distinguished by a unique substitution pattern:
-
Position 2 (Bromo): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
). -
Position 3 (Methyl Ester): An electrophilic center for acylation, amidation, or reduction to alcohols/aldehydes.
-
Position 4 (Trifluoromethyl): A metabolic blocking group that enhances lipophilicity and bioactivity.
This compound is frequently employed as a "linchpin" scaffold to construct fused ring systems (e.g., naphthyridines, pyrido[2,3-d]pyrimidines) or to link pharmacophores in kinase inhibitor discovery.
Chemical Identity & Specifications
While the methyl ester itself is often synthesized in situ or custom-manufactured, it is best identified through its parent acid, which has a stable CAS registry entry.
Core Identifiers
| Parameter | Specification |
| Chemical Name | Methyl 2-bromo-4-(trifluoromethyl)pyridine-3-carboxylate |
| Parent Acid CAS | 749875-15-8 (2-Bromo-4-(trifluoromethyl)nicotinic acid) |
| Ester CAS | Not widely listed (Refer to Acid CAS 749875-15-8 for sourcing) |
| Molecular Formula | |
| Molecular Weight | 284.03 g/mol |
| SMILES | COC(=O)C1=C(C(F)(F)F)C=CN=C1Br |
| Appearance | Low-melting solid or viscous oil (colorless to pale yellow) |
Structural Verification (NMR Prediction)
-
H NMR (CDCl
): 8.65 (d, J = 5.0 Hz, 1H, H-6), 7.60 (d, J = 5.0 Hz, 1H, H-5), 4.01 (s, 3H, OMe). -
F NMR:
-63.5 (s, 3F, CF ). -
Key Feature: The coupling constant of ~5.0 Hz is characteristic of ortho protons on the pyridine ring (H5 and H6).
Synthetic Utility & Mechanism[5]
The value of this scaffold lies in its orthogonal reactivity . The three functional groups can be manipulated sequentially without interfering with one another, allowing for "diversity-oriented synthesis" (DOS).
Reactivity Map
The following diagram illustrates the logical flow of chemical transformations available at each position of the ring.
Figure 1: Orthogonal reactivity profile. The C2-Bromine allows for carbon-carbon bond formation, while the C3-Ester serves as the anchor for the molecular core.
Experimental Protocols
Protocol A: Synthesis from Parent Acid
Since the methyl ester is often prepared from the commercially available acid (CAS 749875-15-8), the following Fischer Esterification protocol is the standard industry method.
Reagents:
-
2-Bromo-4-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Methanol (anhydrous, solvent)
-
Sulfuric acid (
, catalytic, 0.1 eq) or Thionyl Chloride ( , 1.2 eq)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-bromo-4-(trifluoromethyl)nicotinic acid (10 g, 37 mmol) and anhydrous Methanol (100 mL).
-
Activation:
-
Method A (Acid Cat): Add conc.
(0.5 mL) dropwise. Reflux for 12 hours. -
Method B (Acid Chloride): Cool to 0°C. Add
(3.2 mL, 44 mmol) dropwise over 20 mins. Warm to room temperature, then reflux for 3 hours.
-
-
Workup: Concentrate the solvent in vacuo. Dilute the residue with Ethyl Acetate (EtOAc) and wash with saturated
(aq) to neutralize residual acid. -
Purification: Dry organic layer over
, filter, and concentrate. The product is typically pure enough (>95%) for downstream use; otherwise, purify via silica gel chromatography (Hexanes/EtOAc 9:1).
Protocol B: Downstream Suzuki Coupling (C2 Functionalization)
Objective: To install an aryl group at the 2-position while preserving the ester.
-
Setup: In a microwave vial, combine the methyl ester (1.0 eq), Aryl-boronic acid (1.2 eq), and
(2.0 eq). -
Catalyst: Add
(5 mol%). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with
for 5 mins. -
Reaction: Heat at 90°C for 2-4 hours.
-
Outcome: Yields the 2-aryl-4-(trifluoromethyl)nicotinate, ready for ester hydrolysis or amidation.
Applications in Drug Discovery[2]
This specific isomer (4-
Kinase Inhibitor Design
The 2-amino-pyridine motif is a "privileged structure" in kinase inhibitors (e.g., Sorafenib, Imatinib).
-
Strategy: Displace the C2-Bromine with an amine (via Buchwald coupling) and convert the C3-Ester to an amide.
-
Effect: The C4-
group occupies the hydrophobic pocket of the enzyme (Gatekeeper region), often improving potency and selectivity compared to a methyl or chloro substituent.
Synthesis of fused Naphthyridines
Reacting the ester with an adjacent nucleophile (introduced at C2) allows for cyclization.
-
Workflow:
with hydrazine at C2 Hydrazide formation at C3 Condensation to form a pyrazolopyridine core.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritation | H319 | Wear safety goggles. Rinse with water for 15 mins if exposed. |
| Acute Toxicity | H302 | Harmful if swallowed. Do not eat/drink in the lab. |
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.
References
-
PubChem Compound Summary.2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid (Parent Acid).
-
Sigma-Aldrich / Merck.Product Specification: Pyridine Building Blocks.
-
ChemicalBook. 2-Bromo-4-(trifluoromethyl)nicotinic acid CAS 749875-15-8.[1][2][3]
-
BenchChem.Synthesis of Halogenated Pyridines.
